LDC4297
概要
説明
LDC4297は、細胞周期進行と転写の主要な調節因子であるサイクリン依存性キナーゼ7(CDK7)の選択的阻害剤です。 この化合物はピラゾロトリアジン系に属し、抗ウイルス研究と抗がん研究の両方で大きな可能性を示しています .
科学的研究の応用
LDC4297 has a wide range of scientific research applications:
作用機序
LDC4297は、RNAポリメラーゼIIやその他のサイクリン依存性キナーゼのリン酸化に関与するキナーゼであるCDK7を選択的に阻害することで効果を発揮します。 この阻害は細胞周期と転写プロセスを破壊し、がん細胞の細胞周期停止とアポトーシスを引き起こします . さらに、this compoundはCDK7調節細胞因子を標的とすることで、ウイルスの複製を阻害します .
生化学分析
Biochemical Properties
LDC4297 interacts with CDK7, a key enzyme in the cell cycle and transcription processes . It binds reversibly to the ATP-binding site of CDK7 . This interaction inhibits the kinase activity of CDK7, affecting both cell cycle progression and transcription initiation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It diminishes both transcription rates and CDK T-loop phosphorylation . In human pancreatic tumor lines, some displayed significantly higher sensitivity to this compound than others . It also downregulates a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of CDK7, inhibiting its kinase activity . This inhibition affects the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation . It also affects the T-loop phosphorylation of cell cycle CDKs, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cells. For example, it was observed that the downregulation of certain cell cycle control genes correlated well with observed viability differences in different cell lines over time .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a CDK7 inhibitor, it is likely that it interacts with the metabolic pathways associated with cell cycle progression and transcription .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its role as a CDK7 inhibitor, it is likely that it localizes to the areas of the cell where CDK7 is active, such as the nucleus where transcription occurs .
準備方法
合成経路と反応条件
LDC4297は、ピラゾロトリアジン誘導体を含む一連の化学反応によって合成されます。 この合成は通常、ピラゾロトリアジンコアの形成から始まり、続いてCDK7に対する阻害活性を高める特定の置換基を導入するための官能基化が行われます .
工業的生産方法
詳細な工業的生産方法は広く公表されていませんが、実験室環境でのthis compoundの合成には、目的の化学変換を実現するためのさまざまな試薬や触媒の使用を含む、標準的な有機合成技術が使用されます .
化学反応の分析
反応の種類
LDC4297は主に、特定の官能基を導入または修飾して生物活性を高める置換反応を起こします。 通常、その主要な合成経路の一部として酸化または還元反応を起こしません .
一般的な試薬と条件
This compoundの合成には、ピラゾロトリアジン前駆体、有機溶媒、触媒などの試薬が使用されます。 反応条件には、目的の化学変換を確実にするために、制御された温度とpHレベルが含まれることがよくあります .
生成される主な生成物
This compoundの合成から生成される主な生成物は、CDK7に対して高い選択性と効力を有する最終的なピラゾロトリアジン誘導体です。 副生成物は通常最小限であり、精製プロセスによって除去されます .
科学研究への応用
This compoundは、幅広い科学研究への応用が期待されています。
類似化合物との比較
LDC4297は、高い選択性と効力のために、CDK7阻害剤の中でユニークなものです。類似の化合物には以下が含まれます。
ICEC0942(CT7001): 抗がん作用の可能性を持つ、別の選択的CDK7阻害剤.
SY-1365: がん治療のための臨床試験中のCDK7阻害剤.
SY-5609: 治療の可能性について調査されている別のCDK7阻害剤.
LY-3405105: 有望な前臨床結果を持つCDK7阻害剤.
これらの化合物は、作用機序は類似していますが、化学構造と特定の生物活性は異なり、this compoundのユニークな特性を強調しています .
生物活性
LDC4297 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various cancer cell lines, antiviral properties, and relevant case studies.
This compound functions primarily by inhibiting CDK7, which plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, thus regulating gene transcription. The compound demonstrates high selectivity for CDK7 over other kinases, with an IC50 value of approximately 0.13 nM for CDK7 compared to much higher values for other CDKs . This selectivity is significant as it minimizes off-target effects that could lead to toxicity.
Table 1: Selectivity Profile of this compound
Kinase | IC50 (nM) |
---|---|
CDK7 | 0.13 |
CDK1 | 10 - 10000 |
CDK2 | 10 - 10000 |
CDK4 | 10 - 10000 |
CDK6 | 10 - 10000 |
This selectivity is critical for its application in cancer therapy, where it can effectively inhibit tumor growth while sparing normal cells.
Anticancer Activity
This compound has shown promising results in various cancer models. Studies indicate that it can induce apoptosis and inhibit the proliferation of breast cancer cells (MCF-7) and pancreatic cancer cells (e.g., Mia-Paca2 and Panc89) .
Case Study: Breast Cancer Cells
In a study examining the effects of this compound on MCF-7 cells, treatment with increasing concentrations resulted in significant reductions in cell viability and colony formation abilities. Flow cytometry analyses confirmed that apoptosis was induced after 24 hours of treatment with this compound .
Table 2: Effects of this compound on MCF-7 Cell Viability
Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
50 | 70 | 20 |
250 | 30 | 50 |
500 | <10 | >80 |
Antiviral Activity
Beyond its anticancer properties, this compound exhibits significant antiviral activity, particularly against human cytomegalovirus (HCMV). It has been shown to block HCMV replication at nanomolar concentrations, specifically targeting the immediate-early gene expression phase .
Case Study: HCMV Replication Inhibition
In vitro studies demonstrated that this compound effectively inhibited HCMV replication in primary human fibroblasts with an EC50 of approximately 24.5 nM. The compound interfered with the virus's ability to inactivate retinoblastoma protein (Rb), a critical step in viral replication .
Table 3: Antiviral Efficacy of this compound Against HCMV
Treatment | EC50 (nM) | % Inhibition at EC50 |
---|---|---|
This compound | 24.5 | >90 |
Ganciclovir | Variable | >80 |
Synergistic Effects
Recent research has indicated that combining this compound with other antiviral agents can enhance therapeutic efficacy without increasing toxicity. For example, when used in combination with MBV (a vCDK/pUL97 inhibitor), this compound exhibited synergistic effects across various CMV species .
Table 4: Synergistic Effects of this compound with MBV
Drug Combination | CI Value | Observed Effect |
---|---|---|
MBV + this compound | <1 | Synergistic |
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that this compound maintains effective plasma concentrations with a half-life of approximately 1.6 hours in mouse models. Its favorable absorption and distribution characteristics suggest potential for further clinical development .
特性
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRZENCFIIHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。